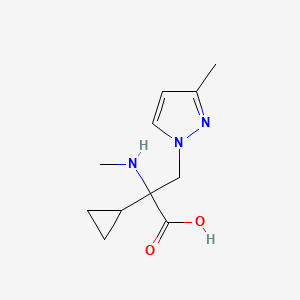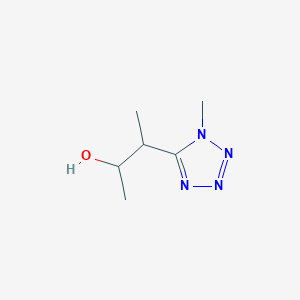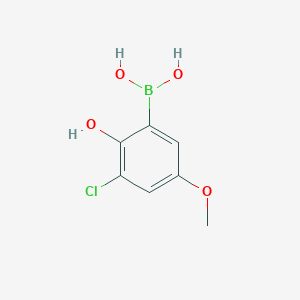
(3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid is a boronic acid derivative with a phenyl ring substituted with chlorine, hydroxyl, and methoxy groups. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 3-chloro-2-hydroxy-5-methoxybenzene with a boronic acid derivative under suitable conditions.
Miyaura Borylation: This method involves the borylation of the corresponding halide using a boronic acid reagent in the presence of a palladium catalyst.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding phenol or reduction to form the corresponding borane derivative.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium on carbon.
Solvents: Reactions are typically carried out in solvents such as toluene, ethanol, or water.
Major Products Formed:
Biaryls: The Suzuki-Miyaura coupling reaction produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
科学的研究の応用
(3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism by which (3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst. The molecular targets and pathways involved include the formation of biaryl compounds, which are important intermediates in various chemical processes.
類似化合物との比較
3-Formylphenylboronic Acid: This compound is structurally similar but contains a formyl group instead of a hydroxyl group.
4-Formylphenylboronic Acid: Another structurally similar compound with the formyl group at a different position on the phenyl ring.
Uniqueness: (3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis. The presence of both hydroxyl and methoxy groups on the phenyl ring enhances its versatility in cross-coupling reactions compared to other boronic acids.
特性
分子式 |
C7H8BClO4 |
|---|---|
分子量 |
202.40 g/mol |
IUPAC名 |
(3-chloro-2-hydroxy-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10-12H,1H3 |
InChIキー |
BPUDIHHXYFWKCD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1O)Cl)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



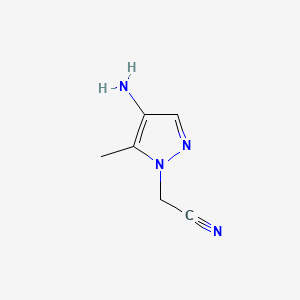
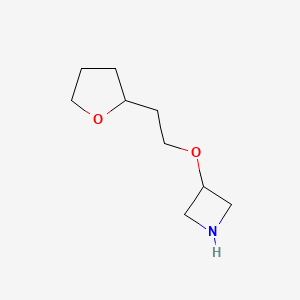
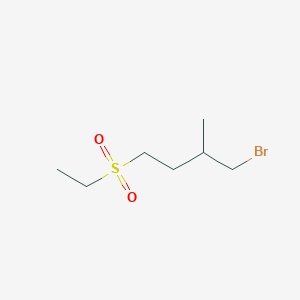
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one](/img/structure/B15326411.png)
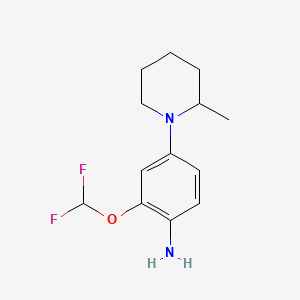
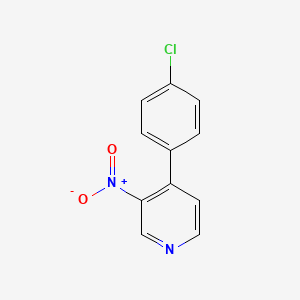
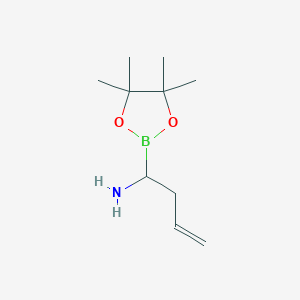
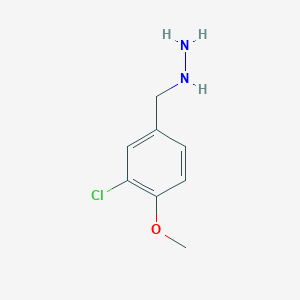
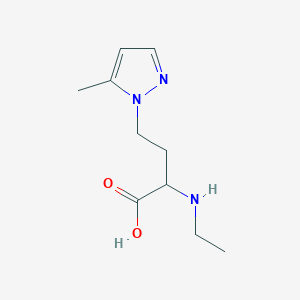
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
